Sitagliptin carbamoyl β-D-glucuronide is a significant metabolite of sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus. This compound is classified under the category of glucuronides, which are formed through the conjugation of glucuronic acid with various substrates, facilitating their excretion from the body. The compound has been identified with the CAS number 940002-59-5 and is primarily utilized for research purposes, particularly in pharmacokinetic studies related to sitagliptin metabolism and its therapeutic implications .
The synthesis of sitagliptin carbamoyl β-D-glucuronide can be achieved through various methods, primarily focusing on enzymatic processes. Recent studies have highlighted the use of multi-enzyme cascades involving transaminases, esterases, and aldehyde reductases to synthesize intermediates of sitagliptin, which can subsequently be converted into this glucuronide derivative. For instance, the synthesis starts with trifluoro phenylacetic acid, followed by controlled additions of reactants to yield the desired product .
Sitagliptin carbamoyl β-D-glucuronide has a complex molecular structure characterized by its formula and a molecular weight of approximately 627.45 g/mol. The structural representation includes multiple functional groups that contribute to its pharmacological activity and metabolic stability.
Sitagliptin carbamoyl β-D-glucuronide undergoes several chemical reactions that are essential for its metabolic processing:
These reactions are crucial in understanding how sitagliptin and its metabolites behave in biological systems.
The mechanism of action for sitagliptin carbamoyl β-D-glucuronide primarily relates to its role as a metabolite of sitagliptin. Sitagliptin itself inhibits the enzyme dipeptidyl peptidase-4, leading to increased levels of incretin hormones which help regulate glucose metabolism.
Sitagliptin carbamoyl β-D-glucuronide exhibits several notable physical and chemical properties:
These properties are relevant for laboratory handling and applications in research settings .
Sitagliptin carbamoyl β-D-glucuronide is primarily used in scientific research to explore the pharmacokinetics of sitagliptin. Its applications include:
This compound serves as a crucial tool for researchers studying diabetes treatments and their metabolic pathways.
Sitagliptin carbamoyl β-D-glucuronide is a minor hepatic metabolite formed via enzymatic conjugation of sitagliptin with glucuronic acid. This biotransformation occurs primarily through carbamoyl glucuronidation, where the primary amine group (–NH₂) of sitagliptin reacts with carboxy groups of glucuronic acid to form a stable amide bond [1] [7]. Unlike typical O-glucuronidation (targeting phenolic/alcoholic groups), this N-glucuronidation pathway is less common and involves a two-step activation: (1) formation of a reactive carbamoyl phosphate intermediate, followed by (2) UDP-glucuronic acid (UDPGA)-dependent conjugation catalyzed by UDP-glucuronosyltransferases (UGTs) [5] [7]. Human studies using radiolabeled [¹⁴C]sitagliptin confirm that this metabolite accounts for <1% of the administered dose, with renal excretion as the primary elimination route [7].
Table 1: Metabolic vs. Synthetic Formation of Sitagliptin Carbamoyl Glucuronide
Parameter | Metabolic Pathway | Synthetic Pathway |
---|---|---|
Catalyst | UGT enzymes (e.g., UGT1A3) | Chemical catalysts (e.g., BF₃·Et₂O) |
Reaction Time | 6–12 hours in vivo | 24–48 hours |
Yield | <1% of dose | 15–30% |
Stereoselectivity | High (β-D-configuration) | Variable (requires chiral resolution) |
The β-D-glucuronide moiety in sitagliptin carbamoyl glucuronide exhibits strict stereoselectivity, requiring anomeric carbon inversion during synthesis. Laboratory-scale production employs Koenigs-Knorr glycosylation:
UGT isoform specificity governs sitagliptin carbamoyl glucuronide formation. In vitro phenotyping using recombinant human UGTs identifies UGT1A3 and UGT2B7 as primary isoforms catalyzing this conjugation [3] [5] [6]. Kinetic parameters vary significantly:
Table 2: UGT Isoforms Involved in Sitagliptin Carbamoyl Glucuronidation
UGT Isoform | Relative Activity (%) | Polymorphisms | Impact on Kinetics |
---|---|---|---|
UGT1A3 | 75–80 | UGT1A3*2 (rs3806596) | ↓ Catalytic efficiency by 55% |
UGT2B7 | 15–20 | UGT2B7*2 (rs7439366) | ↓ Vₘₐₓ by 40% |
UGT1A1 | <5 | UGT1A1*28 (rs8175347) | No significant change |
Key distinctions exist between metabolic and synthetic routes:
Table 3: Stereochemical Descriptors of Sitagliptin Carbamoyl Glucuronide
Structural Element | Configuration | Significance |
---|---|---|
Glucuronic Acid Anomeric Carbon | β-D-configuration | Essential for biological recognition |
Sitagliptin Chiral Center | R-configuration | Determines DPP-4 binding affinity |
Carbamoyl Bond | E-conformation | Stabilizes the conjugate against hydrolysis |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1